![molecular formula C22H21N5O3 B3312939 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide CAS No. 946335-76-8](/img/structure/B3312939.png)
4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide
Overview
Description
4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide, also known as IIB-IX, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment.
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with SDH through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzyme’s activity, disrupting the normal flow of electrons in the electron transport chain and the production of ATP.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes in the cell. The compound’s antifungal activity may be due to this disruption of energy production .
Pharmacokinetics
Similar compounds with the 1,3,4-oxadiazol ring have been found to have good bioavailability
Result of Action
The compound has shown significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . This is likely due to the disruption of ATP production, which affects the growth and survival of the fungi.
Advantages and Limitations for Lab Experiments
One advantage of 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide is its high selectivity for CK2, which minimizes off-target effects. However, its low solubility in water can make it difficult to work with in lab experiments. In addition, its potency can vary depending on the cell line and experimental conditions used.
Future Directions
There are several potential future directions for research on 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide. One area of interest is its potential use in combination with other cancer treatments to enhance efficacy and reduce side effects. Another area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide in vivo.
Scientific Research Applications
4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13(2)21-25-26-22(30-21)18-11-15-5-3-4-6-17(15)27(18)12-19(28)24-16-9-7-14(8-10-16)20(23)29/h3-11,13H,12H2,1-2H3,(H2,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMFTZMQUIXENM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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